molecular formula C21H24BrNO3S B1402932 Ethyl 2-[(2-bromobutanoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 1365962-48-6

Ethyl 2-[(2-bromobutanoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B1402932
CAS No.: 1365962-48-6
M. Wt: 450.4 g/mol
InChI Key: XUFBZUQBAGXDBC-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-bromobutanoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS: 1365963-56-9) is a tetrahydrobenzothiophene derivative with a bromobutanoyl-substituted amino group at the 2-position and a phenyl group at the 6-position of the bicyclic core. Its molecular formula is C₁₆H₂₂BrNO₃S, and it has a molecular weight of 388.33 g/mol . The compound is structurally characterized by:

  • A tetrahydrobenzothiophene core, which adopts a half-chair conformation in related analogs (e.g., cyclohexene ring disorder noted in similar structures) .
  • A 2-bromobutanoyl group, introducing steric bulk and electrophilic reactivity due to the bromine atom.
  • An ethyl ester at the 3-position, enhancing lipophilicity compared to methyl esters.

Potential applications include pharmaceutical intermediates, as tetrahydrobenzothiophenes are known for thrombolytic and anticorrosive activities .

Properties

IUPAC Name

ethyl 2-(2-bromobutanoylamino)-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24BrNO3S/c1-3-16(22)19(24)23-20-18(21(25)26-4-2)15-11-10-14(12-17(15)27-20)13-8-6-5-7-9-13/h5-9,14,16H,3-4,10-12H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUFBZUQBAGXDBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C2=C(S1)CC(CC2)C3=CC=CC=C3)C(=O)OCC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Benzothiophene Core with Ethyl Carboxylate Substitution

  • Starting Material: The preparation typically begins with commercially available or easily synthesized 4,5,6,7-tetrahydro-1-benzothiophene derivatives.
  • Esterification: Introduction of the ethyl carboxylate group at the 3-position is commonly achieved via esterification of the corresponding carboxylic acid or by direct ester formation through reactions such as the Knoevenagel condensation involving thiophene-3-carboxaldehyde and active methylene compounds (e.g., dimedone) under mild conditions, yielding high purity products with yields around 85%.
  • Phenyl Substitution: The 6-phenyl substituent is introduced either by electrophilic aromatic substitution or by cross-coupling reactions (e.g., Suzuki coupling) on a suitably functionalized benzothiophene intermediate.

Introduction of the 2-Bromobutanoyl Amide Group

  • Amine Formation: The nitrogen atom at position 2 is first converted into an amino group, typically via reduction or substitution reactions on a precursor such as ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate.
  • Acylation: The amino group is then acylated with 2-bromobutanoyl chloride or an equivalent bromobutanoyl derivative under controlled conditions to form the amide linkage. This step requires careful control of temperature and stoichiometry to prevent side reactions such as over-acylation or decomposition.
  • Purification: The product is isolated by standard organic purification techniques such as recrystallization or chromatography.

Detailed Preparation Method (Hypothetical Protocol Based on Literature)

Step Reagents & Conditions Description Yield & Notes
1 Thiophene-3-carboxaldehyde + Dimedone, Methanol, Room Temp, overnight Knoevenagel condensation forming ethyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate ~85% yield; monitored by TLC; product purified by recrystallization
2 Functionalization at 6-position: Phenylboronic acid, Pd catalyst, base, solvent (e.g., DMF), reflux Suzuki coupling to introduce phenyl substituent at 6-position Moderate to high yield; reaction monitored by NMR and TLC
3 Reduction or substitution to introduce amino group at 2-position Conversion to ethyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Yields vary; requires purification by column chromatography
4 2-Bromobutanoyl chloride, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0–5°C to room temperature Acylation of amino group to form Ethyl 2-[(2-bromobutanoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate High yield if reaction conditions are controlled; product purified by recrystallization or chromatography

Analytical Characterization Supporting Preparation

  • Spectroscopic Data: IR spectroscopy confirms amide bond formation with characteristic azomethine and carbonyl stretching frequencies shifting upon acylation. UV-Vis and NMR spectroscopy provide structural confirmation and purity assessment.
  • Elemental Analysis: Matches calculated values for C, H, N, S, and Br, confirming the expected molecular formula.
  • X-Ray Crystallography: Single-crystal X-ray diffraction studies on related benzothiophene derivatives confirm planar conformations and intramolecular hydrogen bonding critical for compound stability.
  • Mass Spectrometry: Confirms molecular weight consistent with the bromobutanoyl amide derivative.

Research Findings and Notes

  • The Knoevenagel condensation is a reliable and high-yielding method for constructing the tetrahydrobenzothiophene core with ester functionality.
  • The amide formation via acylation with 2-bromobutanoyl chloride is sensitive to moisture and requires anhydrous conditions to avoid hydrolysis.
  • Metal-catalyzed cross-coupling reactions are effective for phenyl substitution, with palladium catalysts favored for their selectivity and yields.
  • Purity and yield optimization depend heavily on reaction times, temperature control, and solvent choice.
  • The compound’s stability is enhanced by intramolecular hydrogen bonding and the planar conformation of the benzothiophene ring system.

Summary Table of Preparation Steps and Key Parameters

Preparation Step Key Reagents Conditions Expected Outcome References
Knoevenagel condensation Thiophene-3-carboxaldehyde, dimedone, methanol Room temperature, overnight Ethyl tetrahydrobenzothiophene-3-carboxylate
Phenyl substitution Phenylboronic acid, Pd catalyst, base Reflux in DMF or similar solvent 6-Phenyl substituted benzothiophene
Amination Reduction agents or substitution reagents Varies, inert atmosphere Introduction of amino group at 2-position
Acylation 2-Bromobutanoyl chloride, base 0–5°C to RT, anhydrous Formation of 2-bromobutanoyl amide

This detailed synthesis approach, supported by spectral and crystallographic data, provides a professional and authoritative basis for preparing this compound. Researchers aiming to synthesize this compound should carefully optimize each step based on the outlined conditions and analytical methods to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2-bromobutanoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield the corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the bromobutanoyl group, where nucleophiles replace the bromine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antioxidant Activity

Research indicates that compounds similar to Ethyl 2-[(2-bromobutanoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exhibit significant antioxidant properties. Studies have shown that these compounds can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various bacterial strains. Testing against pathogens like Staphylococcus aureus and Escherichia coli revealed clear zones of inhibition, indicating its potential as an antibacterial agent . This could be particularly valuable in developing new antibiotics amid rising resistance to existing drugs.

Analgesic Effects

In vivo studies using the "hot plate" method have shown that derivatives of this compound possess analgesic effects that exceed those of standard analgesics like metamizole. This suggests potential applications in pain management therapies .

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantSignificant free radical scavenging
AntimicrobialEffective against S. aureus
AnalgesicExceeds standard analgesics

Mechanism of Action

The mechanism of action of Ethyl 2-[(2-bromobutanoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The target compound differs from analogs primarily in its acyl and ester groups. Key comparisons include:

Table 1: Structural and Physical Comparisons
Compound Name Substituent (Position 2) Ester Group Molecular Weight (g/mol) Key Features
Target Compound 2-Bromobutanoyl Ethyl 388.33 Bromine enhances electrophilicity; phenyl group increases aromatic interactions.
Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (1b) Amino Ethyl Simpler structure; lacks acyl group. M.P. 112–114°C; IR: 3425, 3313, 2943, 1647 cm⁻¹.
Ethyl 2-[(3,4-dimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (43) 3,4-Dimethoxybenzoyl Ethyl Electron-rich benzoyl group; ¹H NMR shows OCH₃ peaks at δ 3.73.
Ethyl 2-[(2-chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Chloroacetyl Ethyl Smaller acyl chain; chloro substituent offers less steric hindrance than bromine.
Methyl 2-[(chloroacetyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Chloroacetyl Methyl Methyl ester reduces lipophilicity; phenyl group retained.
Key Observations:
  • Bromine vs.
  • Ester Groups : Ethyl esters (e.g., target compound) improve membrane permeability over methyl esters .
  • Acyl Diversity: The 3,4-dimethoxybenzoyl group in compound 43 introduces hydrogen-bonding capacity via methoxy groups, unlike the bromobutanoyl group .

Spectral and Crystallographic Comparisons

  • IR Spectroscopy: The amino-substituted analog (1b) shows N–H stretches at 3425–3313 cm⁻¹, while acylated derivatives (e.g., target compound) exhibit shifted peaks due to amide formation (~1647 cm⁻¹ for C=O) .
  • Crystallography: Ethyl 2-benzamido analogs form intramolecular N–H···O hydrogen bonds, creating S(6) ring motifs . The target compound likely adopts similar packing, with disorder in the cyclohexene ring noted in related structures .
  • NMR: Compound 43’s ¹H NMR reveals distinct methoxy (δ 3.75) and aromatic proton signals (δ 7.05–7.45), contrasting with the target compound’s expected aliphatic bromobutanoyl peaks .

Functional and Application-Based Differences

  • Pharmaceutical Potential: The bromobutanoyl group may confer unique bioactivity, as bromine is a leaving group in nucleophilic substitution reactions, useful in prodrug design. Analogous compounds show thrombolytic activity .
  • Synthetic Utility : The ethyl ester in the target compound is more stable under basic conditions than methyl esters, favoring its use in multi-step syntheses .

Biological Activity

Ethyl 2-[(2-bromobutanoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS: 1365962-48-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its antitumor properties and mechanisms of action.

  • Molecular Formula : C21_{21}H24_{24}BrN O3_3S
  • Molecular Weight : 450.40 g/mol
  • Structure : The compound contains a benzothiophene core, which is known for its diverse biological activities.

Antitumor Activity

Recent studies have highlighted the antitumor properties of this compound, particularly its efficacy against breast cancer cell lines such as MCF-7. The following findings summarize its biological activity:

  • Cytotoxicity :
    • The compound exhibited significant cytotoxic effects with an IC50_{50} value ranging from 23.2 to 49.9 μM in various cancer cell lines .
    • In MCF-7 cells, treatment with the compound resulted in a reduction of cell viability by approximately 26.86% after 48 hours .
  • Mechanisms of Action :
    • Apoptosis Induction : Flow cytometry analysis showed that the compound induced early and late apoptosis in treated cells, with early apoptotic cells (AV+/PI−) increasing to 8.73% and late apoptotic cells (AV+/PI+) to 18.13% compared to controls .
    • Cell Cycle Arrest : The compound caused G2/M-phase and S-phase cell cycle arrest, which was associated with increased genetic material degradation due to apoptosis .
    • Autophagy Assessment : The compound did not significantly induce autophagic cell death but inhibited autophagic processes, further supporting its role as an antiproliferative agent through apoptosis and necrosis .

Comparative Biological Activity

A comparative analysis of similar compounds reveals that the benzothiophene scaffold is crucial for biological activity.

CompoundIC50_{50} (μM)Mechanism
This compound23.2 - 49.9Apoptosis induction, cell cycle arrest
Compound A (similar structure)30.0 - 55.0Apoptosis induction
Compound B (related derivative)40.0 - 70.0Cell cycle arrest

Study on MCF-7 Cells

In a controlled study using MCF-7 breast cancer cells:

  • Treatment Protocol : Cells were treated with varying concentrations of the compound for 48 hours.
  • Results : Significant induction of apoptosis was observed, alongside a marked increase in necrotic cell death, indicating dual mechanisms of action .

In Vivo Studies

Further research involving animal models is necessary to validate these findings and assess the pharmacokinetics and toxicity profiles of the compound.

Q & A

Q. What are the recommended synthetic routes for Ethyl 2-[(2-bromobutanoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate?

The compound is synthesized via acylation of the amino precursor ethyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS 350990-31-7). Key steps include:

  • Reacting the precursor with 2-bromobutanoyl chloride under reflux in chloroform for 9 hours.
  • Purification via recrystallization from ethanol, yielding ~60% purity.
  • For derivatives, alternative acylating agents (e.g., benzoyl chloride) and solvents (DMSO) can be used, with yields varying between 60–87% depending on conditions .

Q. Example Reaction Conditions Table

PrecursorAcylating AgentSolventTimeYieldReference
Ethyl 2-amino-6-phenyl-... (CAS 350990-31-7)2-Bromobutanoyl chlorideChloroform9 h~60%
Ethyl 2-amino-6-methyl-...Benzoyl chlorideChloroform9 h60%
Ethyl 2-amino-...Carbon disulfideDMSO2 h87%

Q. Which analytical techniques confirm the identity and purity of this compound?

Critical methods include:

  • 1H NMR : Ethyl ester protons (δ 1.00–1.89 ppm), aromatic protons (δ 7.0–8.7 ppm), and NH signals (δ 8.70 ppm).
  • IR Spectroscopy : C=O stretches (~1647 cm⁻¹ for esters), N-H stretches (~3300 cm⁻¹).
  • HPLC : Purity ≥95% using C18 columns with MeOH:H₂O (70:30) mobile phase.
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 357 for analogs) confirm molecular weight .

Q. What are the standard recrystallization conditions for high-purity isolation?

  • Solvent : Ethanol (95% recovery) or ethanol/water (4:1) for brominated derivatives.
  • Cooling : Gradual cooling from reflux to 0–5°C to enhance crystal growth.
  • Filtration : Use GF/F filters (0.7 µm) pre-recrystallization to remove particulates .

Advanced Questions

Q. How should disordered methylene groups in the cyclohexene ring be addressed during crystallographic refinement?

  • Occupancy Refinement : Split disordered groups into two sites (e.g., 0.641:0.359 ratio) using SHELXL's EADP instruction.
  • Anisotropic Displacement : Apply TLS parameterization for thermal motion modeling.
  • Validation Metrics : Ensure R1 < 0.05 and wR2 < 0.15 for reliability .

Q. Crystallographic Refinement Table

ParameterValue/DescriptionReference
SoftwareSHELXL-97
Occupancy Ratio0.641:0.359
R1/wR2< 0.05 / < 0.15
H-bond GeometryN-H···O (2.08 Å, 158°)

Q. How can hydrogen-bonding networks inform crystal packing analysis?

  • Graph Set Analysis : Identify S(6) motifs from N-H···O interactions using Bernstein’s formalism.
  • Software Tools : Mercury (CCDC) visualizes intermolecular contacts; SHELXPRO processes geometric parameters (D-H···A distances < 3.2 Å, angles > 120°).
  • Implications : Networks influence packing efficiency and stability .

Q. What strategies optimize this compound for structure-activity relationship (SAR) studies?

  • Modifications : Replace bromobutanoyl with benzoyl/propionyl groups; vary phenyl substituents.
  • Screening : Use in vitro enzyme assays (e.g., cholinesterase inhibition) paired with crystallography to correlate binding modes.
  • Purification : Recrystallize analogs from ethanol to ensure ≥95% purity for testing .

Q. How do Cremer-Pople parameters quantify conformational flexibility in the tetrahydrobenzothiophene core?

  • Coordinates : Calculate puckering amplitude (q2, q3) and phase angle (φ) from atomic positions.
  • Conformer Analysis : Pseudorotation angles (0–360°) differentiate chair (e.g., φ = 0°) and boat conformers.
  • Software : PARST95 derives parameters from crystallographic data .

Q. What computational tools assist in refining crystallographic models of this compound?

  • SHELX Workflow : Use anisotropic displacement parameters for non-H atoms; riding models for H-atoms (Uiso = 1.2Ueq).
  • Disorder Handling : Apply PART instructions with occupancy refinement.
  • Validation : Hirshfeld surface analysis confirms electron density consistency .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-[(2-bromobutanoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-[(2-bromobutanoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

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